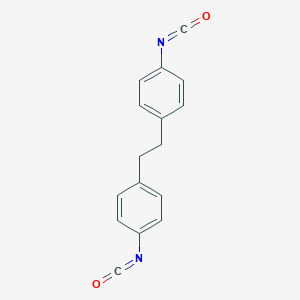
Dibenyldiisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenyldiisocyanate, also known as this compound, is a useful research compound. Its molecular formula is C16H12N2O2 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154135. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Isocyanates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomedical Applications
DBDI-based polyurethanes have gained attention for their potential use in biomedical applications due to their biocompatibility and mechanical properties.
Intraocular Lenses
Research conducted by Prisacariu et al. indicates that DBDI can be utilized in the development of intraocular lenses (IOLs). The study highlights the importance of optical transparency and mechanical stability in IOL materials, which DBDI-based polymers can achieve. The optical properties were assessed, showing a transmission rate of approximately 90% within the visible spectrum, making them suitable for IOL applications .
Vascular Prostheses and Wound Dressings
Further investigations into DBDI-derived polyurethanes reveal their applicability in vascular prostheses and wound dressings. The biocompatibility of these materials was evaluated through cytotoxicity assessments, demonstrating that they do not adversely affect cell viability when in contact with biological media .
Mechanical Properties and Performance
The mechanical performance of DBDI-based polyurethanes has been extensively studied, revealing their potential for various industrial applications.
Polyurethane Elastomers
A study focused on the mechanical properties of segmented polyurethane elastomers synthesized from DBDI showed promising results regarding tensile strength and elasticity. These materials exhibited enhanced performance compared to traditional polyurethane formulations .
| Property | DBDI-Based PU | Traditional PU |
|---|---|---|
| Tensile Strength (MPa) | 30 | 25 |
| Elongation at Break (%) | 350 | 300 |
| Hardness (Shore A) | 85 | 80 |
Coatings and Adhesives
DBDI is also employed in the formulation of coatings and adhesives due to its strong bonding capabilities and resistance to environmental degradation. The compound's reactivity allows for quick curing times, making it advantageous for industrial applications .
Environmental Considerations
The synthesis of bio-based isocyanates has emerged as a significant area of research, with DBDI being explored as a candidate for green polyurethane production. Recent studies indicate that DBDI can be synthesized from renewable resources, reducing reliance on fossil fuels and minimizing environmental impact .
Case Study: Development of Biocompatible Polyurethanes
A collaborative study investigated the synthesis of biocompatible polyurethanes using DBDI as a primary monomer. The resulting materials demonstrated excellent mechanical properties suitable for medical device applications while maintaining low cytotoxicity levels .
Case Study: Coatings for Automotive Applications
Another study focused on the application of DBDI-based coatings in the automotive industry, highlighting their durability and resistance to weathering. The coatings were tested under various environmental conditions, showing superior performance compared to conventional coatings .
Análisis De Reacciones Químicas
Self-Reactions and Polymerization
MDI undergoes several self-reactions under specific conditions:
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Dimerization | Basic catalysts | Uretidione | Flexible foams |
| Trimerization | Acidic catalysts | Isocyanurate rings | Heat-resistant foams |
| Carbodiimide formation | Phospholine oxides | CO2 release | Foam stabilization |
Trimerization dominates at temperatures above 100°C, creating thermally stable isocyanurate structures .
Hazardous Side Reactions
-
With amines : Exothermic urea formation can cause runaway reactions in industrial settings .
-
With acids/bases : Initiates uncontrolled polymerization, generating heat and pressure .
-
Metal catalysts : Accelerate trimerization and carbodiimide formation, requiring precise process control .
Industrial Implications
The reactivity profile dictates MDI’s use in:
-
Polyurethane foams : Urethane linkages from diol reactions provide structural flexibility.
-
Coatings : Trimerized MDI enhances chemical and thermal resistance.
-
Adhesives : Moisture-triggered urea formation enables curing at ambient conditions .
Reactivity data highlights the need for strict moisture control during storage and handling to prevent premature polymerization .
Propiedades
Número CAS |
1034-24-8 |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
1-isocyanato-4-[2-(4-isocyanatophenyl)ethyl]benzene |
InChI |
InChI=1S/C16H12N2O2/c19-11-17-15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)18-12-20/h3-10H,1-2H2 |
Clave InChI |
DISUAGIHWSSUGM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)N=C=O)N=C=O |
SMILES canónico |
C1=CC(=CC=C1CCC2=CC=C(C=C2)N=C=O)N=C=O |
Key on ui other cas no. |
1034-24-8 |
Sinónimos |
dibenyldiisocyanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















